Iron (II) bromide hydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Iron (II) bromide hydrate, also known as ferrous bromide hydrate, is an inorganic compound with the chemical formula FeBr₂·xH₂O. This compound is typically found as a yellow-brown solid and is known for its paramagnetic properties. It is a common precursor to other iron compounds and is used in various chemical reactions and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: Iron (II) bromide hydrate can be synthesized by reacting iron powder with hydrobromic acid in a methanol solution. The reaction produces a methanol solvate, which upon heating in a vacuum, yields pure Iron (II) bromide . The reaction can be represented as: [ \text{Fe} + 2\text{HBr} \rightarrow \text{FeBr}_2 + \text{H}_2 ]

Industrial Production Methods: In an industrial setting, this compound can be produced by the reduction of ferric bromide (FeBr₃) using toluene or xylene as reducing agents. This process involves heating ferric bromide in the presence of these solvents, which results in the formation of Iron (II) bromide .

Types of Reactions:

Oxidation: Iron (II) bromide can be oxidized to Iron (III) bromide (FeBr₃) in the presence of bromine.

Reduction: It can be reduced from ferric bromide (FeBr₃) to ferrous bromide (FeBr₂) using reducing agents like hydrogen gas or organic solvents.

Substitution: Iron (II) bromide can undergo substitution reactions with various ligands to form complex compounds.

Common Reagents and Conditions:

Oxidation: Bromine (Br₂) is commonly used as an oxidizing agent.

Reduction: Hydrogen gas (H₂) or organic solvents like toluene and xylene are used as reducing agents.

Substitution: Ligands such as tetraethylammonium bromide can be used in substitution reactions.

Major Products:

Oxidation: Iron (III) bromide (FeBr₃)

Reduction: Iron (II) bromide (FeBr₂)

Substitution: Complex compounds like tetraethylammonium iron bromide ([C₂H₅₄N]₂FeBr₄).

科学研究应用

Chemical Synthesis

Iron (II) bromide hydrate serves as a crucial synthetic intermediate in organic chemistry. It is utilized in the preparation of various iron-containing compounds and as a catalyst in several chemical reactions. Its paramagnetic properties make it particularly valuable in studies involving magnetic materials.

- Synthesis of Organometallic Compounds : this compound is often employed in the synthesis of organometallic compounds, which are essential in catalysis and materials science.

- Polymerization Reactions : It acts as a catalyst in polymerization processes, facilitating the formation of complex polymers through coordination chemistry .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is recognized for its role as an intermediate in drug formulation. Its effectiveness in synthesizing various pharmaceutical compounds highlights its importance:

- Drug Synthesis : The compound is used in the production of iron supplements and other medicinal formulations, owing to its bioavailability and compatibility with biological systems .

- Pharmaceutical Research : Studies have demonstrated its utility in developing new therapeutic agents, particularly those targeting iron deficiency anemia.

Analytical Chemistry

This compound is widely used as an analytical reagent. Its applications include:

- X-ray Diffraction Studies : The compound's well-defined crystal structure allows it to serve as a reference standard for calibrating X-ray diffraction instruments. This ensures accurate data when studying other iron-containing materials.

- Complex Formation Studies : Research has utilized it to investigate complex formation kinetics in aqueous solutions, providing insights into reaction mechanisms and stability .

Materials Science

In materials science, this compound has been investigated for its unique properties:

- Nanoparticle Synthesis : Iron (II) bromide nanoparticles are produced for applications in electronics and catalysis. These nanoparticles exhibit enhanced surface area and reactivity compared to their bulk counterparts .

- Magnetic Materials : The compound's paramagnetic nature makes it suitable for developing magnetic materials used in data storage and electronic devices .

Case Studies

- Development of Iron Supplements : A study demonstrated the efficacy of this compound in formulating oral iron supplements that enhance bioavailability compared to traditional iron salts. This has significant implications for treating iron deficiency anemia effectively.

- Catalytic Applications : Research on polymerization reactions using this compound highlighted its role as a catalyst that improves reaction rates and yields, showcasing its potential in industrial applications.

- Nanotechnology Innovations : Investigations into the synthesis of nanoparticles from iron (II) bromide have opened avenues for their use in drug delivery systems and advanced electronic devices due to their enhanced properties.

作用机制

The mechanism of action of Iron (II) bromide hydrate involves its ability to act as a reducing agent and a catalyst in various chemical reactions. It interacts with molecular targets by donating electrons, thereby facilitating reduction reactions. In biological systems, it can form complexes with organic molecules, influencing various biochemical pathways .

相似化合物的比较

- Iron (II) chloride (FeCl₂)

- Iron (II) fluoride (FeF₂)

- Iron (II) iodide (FeI₂)

- Manganese (II) bromide (MnBr₂)

- Cobalt (II) bromide (CoBr₂)

Comparison: Iron (II) bromide hydrate is unique due to its specific reactivity with bromine and its ability to form stable hydrates. Compared to Iron (II) chloride, it has a different crystal structure and solubility properties. Iron (II) fluoride and Iron (II) iodide have different halide ions, which influence their chemical behavior and applications. Manganese (II) bromide and Cobalt (II) bromide share similar properties but differ in their magnetic and catalytic activities .

生物活性

Iron (II) bromide hydrate, with the chemical formula FeBr₂·xH₂O, is a compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, potential therapeutic applications, and relevant case studies.

This compound is a highly soluble crystalline compound that provides a source of iron ions in aqueous solutions. The solubility and reactivity of this compound make it suitable for various biological applications. The hydrated form typically contains several water molecules, which can influence its biological interactions and stability in different environments .

Antimicrobial Activity

One of the primary areas of research surrounding this compound is its antimicrobial activity . Studies have shown that transition metal bromides, including Iron (II) bromide, exhibit significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with essential metabolic processes .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 20 | 100 |

| Pseudomonas aeruginosa | 18 | 100 |

This table summarizes the inhibition zones observed in various studies, indicating the effectiveness of this compound against specific pathogens.

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond antimicrobial effects. Research indicates that it may play a role in iron supplementation therapies for conditions like anemia. The bioavailability of iron from this compound in comparison to other iron salts has been a subject of investigation, with promising results suggesting its efficacy in improving iron status in deficient populations .

Case Study 1: Antimicrobial Properties

A study conducted by researchers at a university examined the effects of this compound on biofilm-forming bacteria. The results indicated that treatment with this compound significantly reduced biofilm formation by up to 75% in certain strains, suggesting its potential as an anti-biofilm agent in clinical settings .

Case Study 2: Iron Supplementation

In a clinical trial involving patients with iron-deficiency anemia, participants were administered this compound as part of their treatment regimen. Results showed a marked improvement in hemoglobin levels after eight weeks, demonstrating its effectiveness as an iron supplement .

Research Findings

Recent research has focused on the mechanisms through which this compound exerts its biological effects. It has been found that the compound can generate reactive oxygen species (ROS), which play a crucial role in mediating its antimicrobial activity. This oxidative stress can lead to cell death in susceptible microorganisms while potentially offering therapeutic benefits in cancer treatment through targeted oxidative damage .

化学反应分析

Hydration/Dehydration Reactions

Iron(II) bromide hydrate undergoes reversible water loss depending on temperature and atmospheric conditions:

| Hydration State | Temperature Range | Physical Properties |

|---|---|---|

| Hexahydrate | < -29.3°C | Pale green crystals |

| Tetrahydrate | 49–83°C | Light yellow solid |

| Dihydrate | >83°C | Hygroscopic powder |

| Anhydrous FeBr₂ | >200°C (vacuum) | Yellow-brown paramagnetic solid |

Dehydration under vacuum at 200°C yields anhydrous FeBr₂ . Rehydration occurs rapidly in humid environments, restoring the hexahydrate form .

Aqueous Dissociation

As a strong electrolyte, FeBr₂·4H₂O dissociates completely in water:

FeBr2⋅4H2O→Fe2++2Br−+4H2O[2][8]

The pale green solution contains hydrated Fe²⁺ ions, which oxidize slowly in air to Fe³⁺ .

With Halogens

-

Bromine (Br₂): Oxidizes Fe²⁺ to Fe³⁺:

2FeBr2+Br2→2FeBr3[3][9]

This reaction is spontaneous (EFe3+/Fe2+∘=+0.77V) . -

Iodine (I₂): No reaction occurs due to iodine’s weaker oxidizing strength (EI2/I−∘=+0.54V) .

With Reducing Agents

FeBr₂ acts as a mild oxidizer in acidic media:

Fe2++MnO4−+8H+→Fe3++Mn2++4H2O[9]

Ligand Exchange and Coordination Chemistry

FeBr₂·4H₂O participates in ligand substitution reactions:

-

With tetraethylammonium bromide (TEAB):

FeBr2+2TEAB→[(C2H5)4N]2FeBr4[5] -

In methanol, forms solvated complexes:

FeBr2+6CH3OH→[Fe(CH3OH)6]2++2Br−[5]

Atom Transfer Radical Polymerization (ATRP)

FeBr₂·4H₂O catalyzes controlled radical polymerization of alkenes via a halogen exchange mechanism :

-

Initiation:

Fe2++R X→Fe3++R∙+X− -

Propagation:

R∙+Monomer→R M∙ -

Termination:

Fe3++R M∙→Fe2++R M X[6]

Hydrogenation Catalysis

In alkene cross-coupling, FeBr₂ facilitates H₂ activation via a low-barrier Fe-H intermediate (ΔG‡≈24.9kcal mol) .

Thermal Decomposition

Heating above 400°C under inert gas yields metallic iron and bromine gas:

2FeBr2Δ2Fe+2Br2[11]

Residual FeBr₃ decomposes at higher temperatures, releasing Br₂ .

Reaction with Silanes

In catalytic hydrosilylation, FeBr₂ reacts with phenylsilanes:

FeBr2+PhSiH3→Fe H+PhSiH2Br[6]

The iron-hydride intermediate mediates alkene reduction .

Stability in Solvents

| Solvent | Solubility (g/100 mL) | Reactivity |

|---|---|---|

| Water | 620 (25°C) | Oxidizes to Fe³⁺ |

| Ethanol | 450 | Forms solvates |

| THF | 380 | Stable, inert |

| Acetonitrile | 210 | Ligand exchange |

FeBr₂·4H₂O is hygroscopic in polar aprotic solvents but stable in dry THF .

属性

IUPAC Name |

iron(2+);dibromide;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Fe.H2O/h2*1H;;1H2/q;;+2;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFNEGXELTXFTH-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

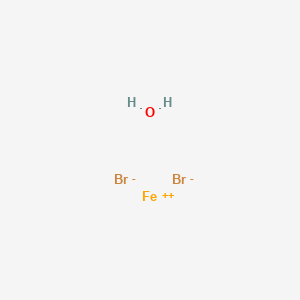

O.[Fe+2].[Br-].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2FeH2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。